molecular formula C13H10FN3O3S B1230383 N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide

N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide

Cat. No. B1230383
M. Wt: 307.3 g/mol
InChI Key: OHSHOWVQMFXDNB-UHFFFAOYSA-N
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Description

N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Dual Channel Detection of Ions and Bio-Imaging

N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide is used in the development of chemosensors for the detection of ions such as Cd2+ and CN−. These chemosensors are beneficial for environmental monitoring and bio-imaging applications. The chemosensor mentioned in the study by Ravichandiran et al. (2020) exhibits specific fluorescence responses to these ions, which aids in their detection. This technology has been successfully applied in bio-imaging within live cells and zebrafish larvae, demonstrating its potential in biological research (Ravichandiran et al., 2020).

Antibacterial Activity

Compounds structurally similar to N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide have shown promise in antibacterial applications. For example, research by Aghekyan et al. (2020) involves synthesizing and testing derivatives for antibacterial activity. These studies contribute to the development of new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Aghekyan et al., 2020).

Cyclometallation Studies

Cyclometallation reactions involving compounds structurally related to N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide are of interest in the field of coordination chemistry. Nonoyama et al. (1989) discuss the preparation of these compounds and their reactions to form palladaselenaheterocycles. Such research provides insights into the synthesis and properties of new metal complexes, which have various applications in catalysis and materials science (Nonoyama & Nonoyama, 1989).

Insecticidal and Biting Deterrent Activities

Research on derivatives of this compound family has also explored their use as insect repellents and insecticides. A study by Tabanca et al. (2013) on 4-fluorobenzoic acid hydrazides and 1,3,4-oxadiazoles, which are structurally related, shows potential in this field. These compounds demonstrated significant biting deterrent and larvicidal activities against Aedes aegypti, a mosquito species known to transmit diseases like dengue and Zika (Tabanca et al., 2013).

properties

Product Name

N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide

Molecular Formula

C13H10FN3O3S

Molecular Weight

307.3 g/mol

IUPAC Name

N-[[(4-fluorobenzoyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C13H10FN3O3S/c14-9-5-3-8(4-6-9)11(18)16-17-13(21)15-12(19)10-2-1-7-20-10/h1-7H,(H,16,18)(H2,15,17,19,21)

InChI Key

OHSHOWVQMFXDNB-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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